What is the chemical structure of 2-Benzyl-decahydro-[2,6]naphthyridine dihydrochloride
What is the chemical structure of 2-Benzyl-decahydro-[2,6]naphthyridine dihydrochloride
An In-Depth Technical Guide to 2-Benzyl-decahydro-[1][2]naphthyridine dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive scientific overview of 2-Benzyl-decahydro-[1][2]naphthyridine dihydrochloride, a heterocyclic compound built upon the privileged 2,6-naphthyridine scaffold. The saturated decahydro- core introduces critical stereochemical and conformational constraints, while the benzyl moiety provides a key functional group for modulating pharmacokinetic and pharmacodynamic properties. This document delves into the compound's chemical identity, physicochemical properties, a representative synthetic pathway, and its potential applications in medicinal chemistry, particularly as a scaffold for developing targeted therapeutics like kinase inhibitors. Detailed experimental protocols for synthesis, characterization, and a primary biological assay are provided to enable researchers to effectively utilize this compound in a laboratory setting.
Introduction: The Significance of the[1][2]Naphthyridine Scaffold
The 2,6-naphthyridine core, a diazanaphthalene system composed of two fused pyridine rings, is recognized as a "privileged scaffold" in medicinal chemistry.[3] This structural motif is present in numerous biologically active molecules, both from natural sources and synthetic origins.[1][4][5] The arrangement of nitrogen atoms allows for diverse, targeted interactions with biological macromolecules through hydrogen bonding and other non-covalent forces, leading to a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and central nervous system effects.[6][7]
The specific subject of this guide, 2-Benzyl-decahydro-[1][2]naphthyridine, incorporates two key modifications to the parent aromatic scaffold:
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Tunable Saturation: The "decahydro-" prefix indicates that the aromatic rings have been fully reduced. This transformation is crucial as it shifts the molecule's geometry from planar to a three-dimensional, puckered conformation. This introduces stereoisomerism and conformational rigidity, which are essential for achieving high-affinity, stereo-selective engagement with protein targets.[8]
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Benzyl Functionalization: The addition of a benzyl group at the N2 position serves a dual purpose. It enhances hydrophobic interactions, potentially allowing the molecule to access deep, non-polar pockets within a target protein, and it provides a versatile synthetic handle for further chemical modification in structure-activity relationship (SAR) studies.[8]
This guide focuses on the dihydrochloride salt form, which is often preferred for its improved solubility and stability in aqueous media, making it highly suitable for biological screening and formulation studies.
Chemical Identity and Physicochemical Properties
A precise understanding of the compound's identity is fundamental for any research application.
Chemical Structure:
Figure 1: 2D structure of the 2-Benzyl-decahydro-[1][2]naphthyridine free base.
Nomenclature and Identifiers:
| Property | Value | Source(s) |
| Compound Name | 2-Benzyl-decahydro-[1][2]naphthyridine dihydrochloride | BLD Pharm[9] |
| CAS Number | 1263378-31-9 | EvitaChem, BLD Pharm[8][9] |
| Free Base Name | 2-Benzyldecahydro-2,6-naphthyridine | EvitaChem[8] |
| Free Base CAS No. | 1086392-66-6 | EvitaChem[8] |
| Free Base Mol. Formula | C₁₅H₂₂N₂ | EvitaChem[8] |
| Free Base Mol. Weight | 230.35 g/mol | EvitaChem[8] |
| SMILES (Free Base) | C1CNCC2C1CN(CC2)CC3=CC=CC=C3 | EvitaChem[8] |
| InChI (Free Base) | InChI=1S/C15H22N2/c1-2-4-13(5-3-1)11-17-9-7-14-10-16-8-6-15(14)12-17/h1-5,14-16H,6-12H2 | EvitaChem[8] |
Note on Stereochemistry: The decahydro- core contains chiral centers (at positions 4a and 8a), meaning stereoisomers exist. Specific isomers, such as (4aS,8aS)-2-benzyl-decahydro-2,6-naphthyridine (CAS: 1279861-09-4), may be required for certain biological applications to ensure target selectivity.[10] The information in this table refers to the racemic or unspecified mixture unless otherwise noted.
Synthesis and Characterization
The synthesis of 2-Benzyl-decahydro-[1][2]naphthyridine dihydrochloride can be achieved through a logical, multi-step process. The following protocol is a representative example based on common organic chemistry principles applied to this scaffold.
Representative Synthetic Pathway
The overall strategy involves the initial construction of the core naphthyridine ring system, followed by reduction to the decahydro- state, N-benzylation, and final conversion to the dihydrochloride salt.
Detailed Experimental Protocol: N-Benzylation and Salt Formation
This protocol assumes the availability of the decahydro-[1][2]naphthyridine core.
Objective: To synthesize 2-Benzyl-decahydro-[1][2]naphthyridine dihydrochloride from its unfunctionalized core.
Materials:
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Benzyl bromide
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Potassium carbonate (K₂CO₃), anhydrous
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Acetonitrile (ACN), anhydrous
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Dichloromethane (DCM)
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Saturated aqueous sodium bicarbonate (NaHCO₃)
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Brine (saturated aqueous NaCl)
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Anhydrous magnesium sulfate (MgSO₄)
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Hydrochloric acid solution (2.0 M in diethyl ether)
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Diethyl ether
Procedure:
-
Reaction Setup: To a solution of decahydro-[1][2]naphthyridine (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.5 eq). Stir the suspension at room temperature for 15 minutes.
-
Causality: Potassium carbonate acts as a base to deprotonate the secondary amine, making it a more potent nucleophile. Acetonitrile is a suitable polar aprotic solvent for this Sₙ2 reaction.
-
-
N-Alkylation: Add benzyl bromide (1.1 eq) dropwise to the suspension. Heat the reaction mixture to 60°C and stir overnight under a nitrogen atmosphere.
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Causality: Heating accelerates the rate of the Sₙ2 reaction between the deprotonated amine and the electrophilic benzyl bromide. A slight excess of benzyl bromide ensures complete consumption of the starting material.
-
-
Workup and Extraction: Cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure. Dissolve the resulting residue in dichloromethane and wash sequentially with saturated NaHCO₃ solution and brine.
-
Causality: The aqueous workup removes any remaining inorganic salts and unreacted starting materials.
-
-
Drying and Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 2-Benzyl-decahydro-[1][2]naphthyridine free base. Purify via column chromatography if necessary.
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Salt Formation: Dissolve the purified free base in a minimal amount of diethyl ether. While stirring, add 2.0 M HCl in diethyl ether (2.2 eq) dropwise. A white precipitate should form immediately.
-
Causality: The addition of hydrochloric acid protonates both basic nitrogen atoms in the molecule, forming the insoluble dihydrochloride salt.
-
-
Final Product Isolation: Stir the suspension for 1 hour at room temperature. Collect the precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product, 2-Benzyl-decahydro-[1][2]naphthyridine dihydrochloride, as a white solid.
Analytical Characterization
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¹H NMR: The proton NMR spectrum should confirm the presence of the benzyl group (aromatic signals ~7.2-7.4 ppm, benzylic CH₂ singlet ~3.5-3.6 ppm) and the aliphatic protons of the decahydro-naphthyridine core (complex multiplets in the ~1.5-3.0 ppm range).
-
Mass Spectrometry (MS): ESI-MS should show a prominent peak corresponding to the molecular ion of the free base [M+H]⁺ at m/z ≈ 231.36.
-
Purity (HPLC): Purity should be assessed using reverse-phase HPLC, with a target purity of >95% for use in biological assays.
Biological Activity and Potential Mechanism of Action
While direct studies on this specific molecule are limited in publicly available literature, the extensive research on the 2,6-naphthyridine scaffold provides a strong, evidence-based hypothesis for its mechanism of action. Derivatives of 2,6-naphthyridine are potent inhibitors of various protein kinases.[3]
Hypothesized Mechanism: Kinase Inhibition
Protein kinases are critical enzymes that regulate a vast number of cellular processes by catalyzing the phosphorylation of substrate proteins. Their dysregulation is a hallmark of many diseases, including cancer. Many kinase inhibitors are designed to compete with adenosine triphosphate (ATP) at the enzyme's active site. The 2,6-naphthyridine core is an effective "hinge-binding" motif that can form key hydrogen bonds with the kinase's hinge region, mimicking interactions made by the adenine ring of ATP.
Recent studies have highlighted the development of 2,6-naphthyridine analogues as highly selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a key oncogenic driver in a subset of hepatocellular carcinomas.[11] Other derivatives have been developed as chemical probes for Casein Kinase 2 (CK2), another important cancer target.[3]
The 2-Benzyl-decahydro-[1][2]naphthyridine scaffold serves as an excellent starting point for developing such inhibitors. The benzyl group can occupy a hydrophobic pocket adjacent to the ATP-binding site, enhancing both potency and selectivity.
Experimental Application: In Vitro Kinase Inhibition Assay
To evaluate the compound's potential as a kinase inhibitor, a primary biochemical assay to determine its IC₅₀ (half-maximal inhibitory concentration) is essential.
Assay Workflow
Protocol: IC₅₀ Determination using a Luminescence-Based Assay
Objective: To determine the IC₅₀ value of 2-Benzyl-decahydro-[1][2]naphthyridine dihydrochloride against a target kinase (e.g., FGFR4).
Materials:
-
Recombinant human kinase (e.g., FGFR4)
-
Kinase-specific peptide substrate
-
ATP solution
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Test compound (dissolved in DMSO, then serially diluted)
-
Luminescence-based kinase assay kit (e.g., ADP-Glo™)
-
White, opaque 384-well assay plates
-
Luminometer plate reader
Procedure:
-
Compound Plating: Prepare a 10-point, 3-fold serial dilution of the test compound in DMSO. Dispense a small volume (e.g., 50 nL) of each concentration into the wells of a 384-well plate. Include "no compound" (DMSO only) controls for 0% inhibition and "no enzyme" controls for 100% inhibition.
-
Enzyme/Substrate Addition: Prepare a master mix of the target kinase and its peptide substrate in assay buffer. Add this mix to all wells containing the test compound.
-
Pre-incubation: Gently mix the plate and incubate for 15-30 minutes at room temperature.
-
Causality: This step allows the compound to bind to the kinase before the phosphorylation reaction is initiated.
-
-
Reaction Initiation: Prepare an ATP solution in assay buffer. Add the ATP solution to all wells to start the kinase reaction. The final ATP concentration should be at or near the Kₘ for the enzyme.
-
Kinase Reaction: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Signal Detection: Stop the reaction and detect the amount of ADP produced (which is proportional to kinase activity) by following the manufacturer's protocol for the ADP-Glo™ kit. This typically involves two steps:
-
Add ADP-Glo™ Reagent to deplete unused ATP.
-
Add Kinase Detection Reagent to convert ADP to ATP, which is then used in a luciferase reaction to generate a luminescent signal.
-
-
Data Acquisition: Read the luminescence signal on a plate reader.
-
Data Analysis:
-
Normalize the data using the 0% and 100% inhibition controls.
-
Plot the percent inhibition versus the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic dose-response curve to calculate the IC₅₀ value.
-
Handling, Storage, and Safety
-
Handling: As with all laboratory chemicals, 2-Benzyl-decahydro-[1][2]naphthyridine dihydrochloride should be handled by trained personnel using appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry place, protected from light and moisture to ensure long-term stability.
-
Safety: Avoid inhalation, ingestion, and contact with skin and eyes. Refer to the Material Safety Data Sheet (MSDS) provided by the supplier for complete toxicological and safety information.
Conclusion
2-Benzyl-decahydro-[1][2]naphthyridine dihydrochloride is a valuable chemical entity for drug discovery and chemical biology. Its structure combines the biologically validated 2,6-naphthyridine core with the conformational rigidity of a saturated ring system and the functional versatility of a benzyl group. Its primary potential lies in its use as a scaffold for the rational design of selective kinase inhibitors. The synthetic and analytical protocols provided in this guide offer a robust framework for researchers to begin exploring the therapeutic potential of this promising compound and its future analogues.
References
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- Tan, R., & Taurins, A. (1965). Synthesis of 2,6-naphthyridine and some of its derivatives. Tetrahedron Letters, (31), 2737-44.
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Ningbo Inno Pharmchem Co., Ltd. (2026, February 19). The Significance of 2,6-Naphthyridine in Organic Chemistry and Beyond. Retrieved from [Link]
- Sridhar, S. K., et al. (2021). Review of Chemical, Pharmacological Activities of Naphthyridine Derivatives (1970 To 2020). International Journal of Pharmaceutical and Biological Sciences, 12(4), 40-55.
- Tomczyk, M., & Zovko Končić, M. (2020). Biological Activity of Naturally Derived Naphthyridines. Molecules, 25(20), 4743.
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MolPort. (n.d.). (4aS,8aS)-2-benzyl-decahydro-2,6-naphthyridine. Retrieved from [Link]
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- Lee, H., et al. (2024). Discovery of 2,6-Naphthyridine Analogues as Selective FGFR4 Inhibitors for Hepatocellular Carcinoma. Journal of Medicinal Chemistry, 67(10), 8445-8459.
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Odrath, C., et al. (2018). One-pot synthesis of dibenzo[b,h][2][8]naphthyridines from 2-acetylaminobenzaldehyde: application to a fluorescent DNA-binding compound. Chemical Communications, 54(75), 10599-10602.
- Tomczyk, M., & Zovko Končić, M. (2021). Biological Activity of Naturally Derived Naphthyridines. Molecules, 26(14), 4293.
- Szychta, D., & Janecka, A. (2020). Synthesis and Biological Activity of 2,7-Naphthyridine Derivatives: An Overview. Molecules, 25(22), 5433.
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PubChem. (n.d.). Decahydro-2,7-naphthyridine dihydrochloride. Retrieved from [Link]
- Tomczyk, M., & Zovko Končić, M. (2020). Biological Activity of Naturally Derived Naphthyridines.
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Nerviano Medical Sciences S.r.l. (2008). [1][2] NAPHTHYRIDINES USEFUL AS PROTEIN KINASE INHIBITORS. Patent WO/2008/122615.
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PubChem. (n.d.). 7-Benzyl-2-chloro-5,6,7,8-tetrahydro-1,7-naphthyridine. Retrieved from [Link]
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